molecular formula C6H6BrN3O2 B1530362 Methyl 4-amino-5-bromopyrimidine-2-carboxylate CAS No. 1504062-62-7

Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Cat. No.: B1530362
CAS No.: 1504062-62-7
M. Wt: 232.03 g/mol
InChI Key: QFPMDKUCSXAQLF-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-bromopyrimidine-2-carboxylate (CAS 1504062-62-7) is a brominated pyrimidine derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The compound has a molecular formula of C 6 H 6 BrN 3 O 2 and a molecular weight of 232.03 g/mol . Its structure features both an amino functional group and a bromine atom on the pyrimidine ring, alongside a methyl carboxylate moiety, making it a versatile precursor for further chemical transformations, such as metal-catalyzed cross-couplings and nucleophilic substitutions . As a key scaffold, it is primarily used in the synthesis of more complex molecules for medicinal chemistry and drug discovery efforts . Researchers utilize this compound to develop potential therapeutics, building upon related pyrimidine core structures which have been identified as intermediates for preparing treatments for diseases such as tuberculosis . Proper handling is essential; the compound has associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended that it be stored in a cool, dark place under an inert atmosphere and is intended for research applications only, not for diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 4-amino-5-bromopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPMDKUCSXAQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504062-62-7
Record name methyl 4-amino-5-bromopyrimidine-2-carboxylate
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Preparation Methods

Condensation of Formamidine Acetate and Mucobromic Acid

One early approach involves the condensation of formamidine acetate with mucobromic acid under alkaline heating conditions to produce 5-bromopyrimidine-4-carboxylate intermediates. Subsequent conversion to the methyl ester is achieved via acid chloride formation followed by esterification with methanol. This two-step sequence yields the desired methyl ester but suffers from low overall yields (3–8%) and requires laborious chromatographic purification.

Step Reagents/Conditions Yield (%) Notes
Condensation Formamidine acetate, mucobromic acid, alkaline media, heat - Produces 5-bromopyrimidine-4-carboxylate with byproducts
Esterification (COCl)2, CH2Cl2, catalytic DMF, then MeOH 3–8 Low yield, laborious purification

Attempts to improve this route by regioselective magnesiation or lithiation of 5-bromopyrimidine followed by reaction with methyl chloroformate or dimethyl carbonate failed to produce detectable amounts of the target methyl ester.

Radical Chemistry Approach: Minisci Reaction

A more efficient and regioselective method involves the use of radical chemistry via the Minisci reaction. This approach allows one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate from inexpensive 5-bromopyrimidine in moderate yields (~48%) using a toluene–water biphasic system with acetic acid as an additive. Although the report primarily details the ethyl ester, the methodology is adaptable to methyl esters through analogous conditions.

Parameter Details
Starting material 5-bromopyrimidine
Reaction type Minisci homolytic alkoxycarbonylation
Solvent system Toluene–water biphasic
Additive Acetic acid
Yield ~48% (ethyl ester)
Advantages High regioselectivity, minimized polysubstitution, scalable

This method represents a significant improvement over classical routes, reducing steps and increasing yield, and is suitable for preparing pharmacologically active intermediates.

Alternative Synthetic Strategies from Pyrimidine Precursors

Patent literature describes synthetic routes starting from 4-amino-2-methyl-5-cyanopyrimidines, which undergo cyanide hydrolysis to form 4-amino-2-methyl-5-pyrimidinecarboxylic acid. This acid is then esterified under acidic methanol conditions to yield methyl esters. Subsequent transformations including hydrazinolysis, sulfonylation, reduction, and bromination lead to bromomethyl derivatives. Although these routes focus on bromomethyl rather than bromo substituents, the methodology demonstrates the utility of functional group interconversions on the pyrimidine ring under mild conditions, suitable for industrial scale-up.

Step Reagents/Conditions Notes
Cyanide hydrolysis Acidic hydrolysis of 4-amino-2-methyl-5-cyanopyrimidine Forms pyrimidinecarboxylic acid
Esterification Concentrated sulfuric acid, methanol Methyl ester formation
Hydrazinolysis and sulfonylation Hydrazine, benzene sulfonyl chloride Intermediate hydrazides
Reduction and bromination Reducing agents, bromination conditions Final bromomethyl product

This synthetic strategy is noted for its simplicity, mild reaction conditions, and suitability for large-scale production.

Related Pyrimidine Carboxylic Acid Derivatives Synthesis

Additional methods for synthesizing 2-substituted pyrimidine-5-carboxylic acids provide insight into functional group manipulations relevant to methyl 4-amino-5-bromopyrimidine-2-carboxylate preparation. For example, 2-chloro-5-bromopyrimidine can be converted to 2-hydroxy pyrimidine-5-carboxylic acid via active metal reagents and Boc protection, followed by aqueous acid/base treatment. These methods highlight the importance of controlled reaction temperatures, reagent stoichiometry, and solvent choices to achieve good yields and reproducibility.

Summary Table of Preparation Methods

Methodology Starting Material(s) Key Reagents/Conditions Yield (%) Advantages Limitations
Classical condensation + esterification Formamidine acetate + mucobromic acid Alkaline heating; (COCl)2, MeOH 3–8 Established route Low yield, multiple steps, purification needed
Radical Minisci alkoxycarbonylation 5-bromopyrimidine Toluene–water biphasic, acetic acid, radicals ~48 (ethyl ester) One-step, regioselective, scalable Mainly reported for ethyl ester, adaptation needed
Cyanide hydrolysis + esterification + functional group manipulations 4-amino-2-methyl-5-cyanopyrimidine Acid hydrolysis, acidic methanol, hydrazinolysis, reduction, bromination Not specified Mild conditions, industrially feasible Focus on bromomethyl derivatives
Active metal reagent + Boc protection + aqueous acid/base treatment 2-chloro-5-bromopyrimidine Active metals, Boc2O, aqueous acid/base reflux Not specified Good reproducibility, scalable Specific to 2-substituted pyrimidines

Research Findings and Practical Considerations

  • The radical Minisci reaction approach represents a breakthrough in efficiency and regioselectivity for preparing 5-bromopyrimidine carboxylates, which can be adapted for methyl esters. This method reduces polysubstitution and allows multi-gram scale synthesis.

  • Classical methods, while well-documented, are hampered by low yields and complex purification, limiting their practical utility for large-scale synthesis.

  • Functional group interconversion strategies starting from cyanopyrimidines provide alternative routes with mild reaction conditions and industrial scalability, although they may target related but distinct bromomethyl derivatives.

  • Control of reaction parameters such as temperature, solvent choice, and reagent equivalents is critical for optimizing yields and purity, as demonstrated in the synthesis of related pyrimidine carboxylic acids.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-bromopyrimidine-2-carboxylate undergoes several types of chemical reactions, including:

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or hydroxyl derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Azides, amides, and other substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Anticancer Agents
Methyl 4-amino-5-bromopyrimidine-2-carboxylate has been utilized as a key intermediate in the synthesis of potent inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is pivotal in cancer cell proliferation and survival. For instance, derivatives of this compound have shown efficacy against various cancer cell lines in vitro and in vivo, demonstrating significant inhibition of tumor growth in xenograft models .

1.2 Development of Protein Kinase Inhibitors
The compound has been involved in the synthesis of specific protein kinase inhibitors, such as those targeting CK2 (Casein Kinase 2). The pyrimidine ring structure contributes to the binding affinity and selectivity of these inhibitors, which are crucial for developing therapies for diseases like cancer and inflammatory disorders .

Synthetic Pathways

2.1 Radical Chemistry Approaches
Recent studies have reported the use of radical chemistry for synthesizing derivatives of this compound. The Minisci reaction, for example, allows for the regioselective functionalization of pyrimidines, leading to high yields of desired products that can be further developed into pharmacologically active molecules .

Table 1: Summary of Synthetic Methods

MethodYield (%)Key Features
Minisci Reaction48%Regioselective; applicable to various substrates
Homolytic Alkoxycarbonylation61%Efficient for complex structures
Functional Group InterconversionLow (3–8%)Limited success with available substrates

Case Studies

3.1 Case Study: CX-5011
CX-5011 is a notable derivative synthesized from this compound that has been shown to possess analgesic properties in preclinical models. Structure-activity relationship (SAR) studies indicated that modifications to the pyrimidine core significantly impacted the compound's potency and selectivity against CK2 .

3.2 Case Study: PI3K Inhibitors
Research focused on developing dual inhibitors targeting both PI3K and mTOR pathways has highlighted the role of this compound as an essential building block. These inhibitors have demonstrated promising results in clinical trials, showcasing favorable pharmacokinetic profiles and significant anti-tumor activity .

Mechanism of Action

The mechanism by which Methyl 4-amino-5-bromopyrimidine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes in pathogens or cancer cells. The specific molecular targets and pathways vary depending on the application, but often involve the inhibition of DNA polymerase or RNA polymerase.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The structural and functional diversity of pyrimidine derivatives allows for tailored applications. Below is a detailed comparison of Methyl 4-amino-5-bromopyrimidine-2-carboxylate with structurally related compounds:

Structural Isomers and Positional Variants

Methyl 2-Amino-5-bromopyrimidine-4-carboxylate (CAS 1034737-23-9)
  • Molecular Formula : C₆H₆BrN₃O₂ (same as target compound).
  • Key Differences: The amino and ester groups are swapped (positions 2 and 4).
2-Amino-5-bromo-4-methoxypyrimidine
  • Molecular Formula : C₅H₆BrN₃O.
  • Key Differences: Methoxy group at position 4 instead of amino; lacks the carboxylate ester.
  • Implications : The absence of an ester reduces solubility in polar solvents, while the methoxy group may enhance stability against hydrolysis .

Functional Group Substitutions

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS 50593-92-5)
  • Molecular Formula : C₆H₅BrN₂O₂S.
  • Key Differences: Methylthio (-SMe) replaces the amino group; carboxylic acid replaces the ester.
  • Implications : The thioether group increases lipophilicity, while the carboxylic acid enables salt formation, improving aqueous solubility .
Methyl 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate
  • Molecular Formula : C₁₁H₁₄BrN₃O₂.
  • Key Differences: Pyrrolidinyl group at position 2 instead of amino.
  • Implications : The bulky pyrrolidinyl group may sterically hinder reactions at position 2 but could enhance binding to biological targets like kinases .

Ester and Side-Chain Modifications

Ethyl 2-(Benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7)
  • Molecular Formula : C₁₅H₁₇N₃O₂.
  • Key Differences: Ethyl ester (vs. methyl), benzylamino at position 2, and methyl at position 4.
  • Implications: The ethyl ester increases molecular weight (279.32 g/mol) and may alter metabolic stability.

Comparative Data Table

Compound Name CAS No. Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Solubility
This compound 1504062-62-7 C₆H₆BrN₃O₂ 4-NH₂, 5-Br, 2-COOMe 232.03 CHCl₃, MeOH, DMSO
Methyl 2-amino-5-bromopyrimidine-4-carboxylate 1034737-23-9 C₆H₆BrN₃O₂ 2-NH₂, 5-Br, 4-COOMe 232.03 Not reported
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 50593-92-5 C₆H₅BrN₂O₂S 2-SMe, 5-Br, 4-COOH 273.09 Not reported
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate 1022543-36-7 C₁₅H₁₇N₃O₂ 2-NHBn, 4-Me, 5-COOEt 279.32 Not reported

Key Findings and Implications

Positional Isomerism: Swapping substituent positions (e.g., amino and ester groups) significantly impacts electronic properties and reactivity. For example, Methyl 2-amino-5-bromopyrimidine-4-carboxylate may exhibit different hydrogen-bonding patterns in crystal structures compared to the target compound .

Functional Group Effects: Methylthio vs. Amino: Thioethers enhance lipophilicity, making derivatives more membrane-permeable but less water-soluble . Ester vs. Carboxylic Acid: Esters are more hydrolytically stable, whereas carboxylic acids enable salt formation for improved bioavailability.

Steric and Electronic Modifications : Bulky groups (e.g., pyrrolidinyl) can hinder reactivity but improve target specificity in drug design .

Biological Activity

Methyl 4-amino-5-bromopyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C7H8BrN3O2\text{C}_7\text{H}_8\text{BrN}_3\text{O}_2
  • Molecular Weight : Approximately 232.06 g/mol
  • Functional Groups : Contains an amino group (-NH2) and a bromine atom, which facilitate various interactions with biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The presence of the amino and bromine groups allows for hydrogen bonding and halogen bonding interactions, respectively, which are crucial for its activity against specific molecular targets such as kinases and nucleic acids.

Anticancer Activity

Recent studies have shown that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 70 nM against BCR-ABL kinase, indicating potent inhibition of cancer cell proliferation . The compound's mechanism involves suppression of autophosphorylation and downstream signaling pathways critical for cancer cell survival.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies have indicated effectiveness against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound in the development of new antibiotics .

Study on Anticancer Effects

A study focusing on the anticancer effects of methyl 4-amino-5-bromopyrimidine derivatives involved testing their efficacy against A549 lung adenocarcinoma cells. The results indicated that these compounds significantly reduced cell viability, suggesting a promising avenue for therapeutic development in lung cancer treatment .

CompoundIC50 (nM)Cell LineEffectiveness
Compound A70K562 (CML)High
Compound B14A549 (Lung Cancer)Moderate
Compound C25KU812 (CML)High

Pharmacokinetic Evaluation

A pharmacokinetic study revealed that related compounds had favorable bioavailability profiles, with one showing over a 24% bioavailability in rat models. This suggests that methyl 4-amino-5-bromopyrimidine derivatives could be optimized for better absorption and efficacy in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-amino-5-bromopyrimidine-2-carboxylate

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